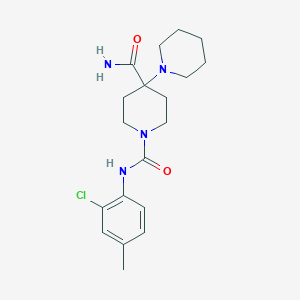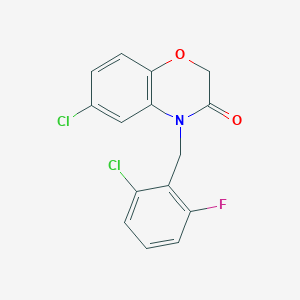
2-phenyl-N-(1-propyl-4-piperidinyl)butanamide
Übersicht
Beschreibung
2-phenyl-N-(1-propyl-4-piperidinyl)butanamide, also known as PPBP, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the sigma-1 receptor and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The sigma-1 receptor is a transmembrane protein that is widely distributed in the brain and other organs. 2-phenyl-N-(1-propyl-4-piperidinyl)butanamide binds to the sigma-1 receptor with high affinity and acts as a selective antagonist, inhibiting the downstream signaling pathways that are activated by the receptor. This leads to various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and modulation of intracellular calcium levels.
Biochemical and Physiological Effects:
2-phenyl-N-(1-propyl-4-piperidinyl)butanamide has been shown to have various biochemical and physiological effects, including modulation of dopamine and glutamate release, regulation of calcium signaling, and neuroprotection against oxidative stress and excitotoxicity. 2-phenyl-N-(1-propyl-4-piperidinyl)butanamide has also been found to have anti-inflammatory and anti-apoptotic effects in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenyl-N-(1-propyl-4-piperidinyl)butanamide has several advantages for lab experiments, including its high selectivity and potency for the sigma-1 receptor, its ability to penetrate the blood-brain barrier, and its availability as a commercially synthesized compound. However, 2-phenyl-N-(1-propyl-4-piperidinyl)butanamide also has some limitations, including its potential off-target effects, its short half-life, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-phenyl-N-(1-propyl-4-piperidinyl)butanamide, including the development of more selective and potent sigma-1 receptor antagonists, the investigation of the role of sigma-1 receptors in other cellular processes, and the evaluation of the therapeutic potential of 2-phenyl-N-(1-propyl-4-piperidinyl)butanamide in various neurological and psychiatric disorders. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 2-phenyl-N-(1-propyl-4-piperidinyl)butanamide and its potential side effects and toxicity in vivo.
In conclusion, 2-phenyl-N-(1-propyl-4-piperidinyl)butanamide is a chemical compound that has been extensively used in scientific research due to its selective antagonism of the sigma-1 receptor. It has various biochemical and physiological effects and has potential therapeutic applications in various neurological and psychiatric disorders. Future research on 2-phenyl-N-(1-propyl-4-piperidinyl)butanamide is needed to further elucidate its molecular mechanisms and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-(1-propyl-4-piperidinyl)butanamide has been extensively used in scientific research due to its selective antagonism of the sigma-1 receptor. It has been found to have potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and addiction. 2-phenyl-N-(1-propyl-4-piperidinyl)butanamide has also been used to study the role of sigma-1 receptors in cellular processes such as calcium signaling, oxidative stress, and protein folding.
Eigenschaften
IUPAC Name |
2-phenyl-N-(1-propylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-3-12-20-13-10-16(11-14-20)19-18(21)17(4-2)15-8-6-5-7-9-15/h5-9,16-17H,3-4,10-14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZHONHXODPQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(CC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B4771973.png)
![2-chloro-N-{3-[({[3-(4-chlorophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}benzamide](/img/structure/B4771980.png)

![N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4771989.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4771998.png)
![N-({4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-fluorobenzamide](/img/structure/B4771999.png)
![2-{3-[(3-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4772002.png)

![3-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]-1-propanol](/img/structure/B4772010.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4772025.png)

![6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4772034.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B4772043.png)
![5-(2,4-dichlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4772049.png)